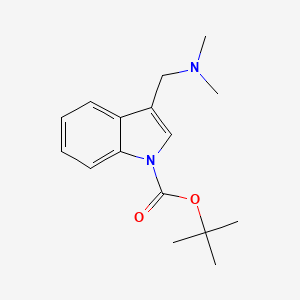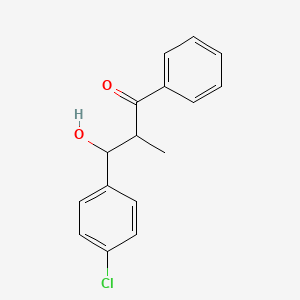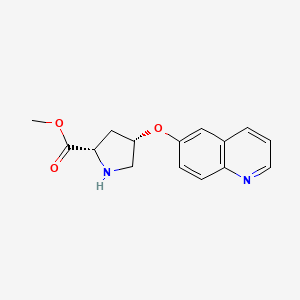
5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and a dihydroisoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and silylation steps, as well as advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 5-Phenyl-3-(2-hydroxypropan-2-yl)-4,5-dihydroisoxazole.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative
特性
CAS番号 |
91157-63-0 |
|---|---|
分子式 |
C15H23NO2Si |
分子量 |
277.43 g/mol |
IUPAC名 |
trimethyl-[2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-yloxy]silane |
InChI |
InChI=1S/C15H23NO2Si/c1-15(2,18-19(3,4)5)14-11-13(17-16-14)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3 |
InChIキー |
ZOPHIOYBJMYEJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NOC(C1)C2=CC=CC=C2)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




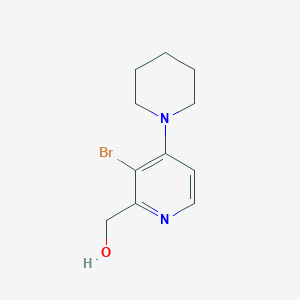


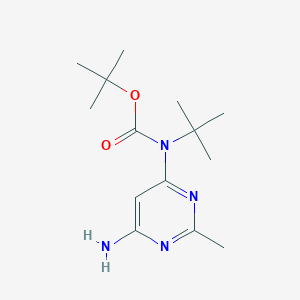
![3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848447.png)
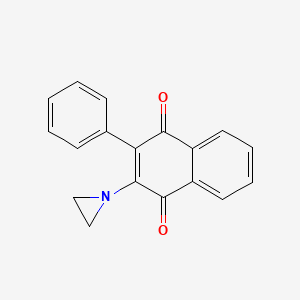
![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)
